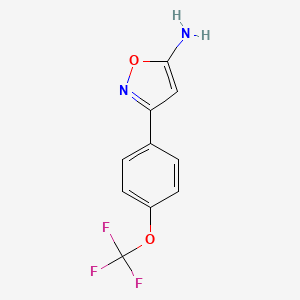

3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

Descripción

BenchChem offers high-quality 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c11-10(12,13)16-7-3-1-6(2-4-7)8-5-9(14)17-15-8/h1-5H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJFIOSDJHQVQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

Abstract

This technical guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of 3-(4-(trifluoromethoxy)phenyl)isoxazol-5-amine (CAS No. 81465-84-1). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural outlines to deliver field-proven insights into the causality behind analytical choices. By integrating data from High-Resolution Mass Spectrometry (HRMS), multi-nuclear and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and chromatography, this guide establishes a self-validating system for confirming the compound's identity, purity, and detailed chemical architecture. The methodologies described herein are grounded in authoritative principles and are designed to serve as a robust reference for the characterization of novel heterocyclic compounds.

Introduction and Strategic Overview

3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine is a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1][2] Its architecture, featuring a 5-aminoisoxazole ring linked to a trifluoromethoxy-substituted phenyl group, presents a unique combination of a privileged medicinal scaffold with a functional group known to enhance metabolic stability and lipophilicity.[1][3] These attributes make it a valuable building block for synthesizing novel therapeutic agents and agrochemicals.[1]

This guide outlines a logical workflow for this process, beginning with the confirmation of the molecular formula and proceeding through detailed mapping of the covalent framework, culminating in a final purity assessment.

Foundational Analysis: Molecular Formula and Substructural Insights

The first objective is to confirm the elemental composition and molecular weight, followed by an initial probe of the structure's stability and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the cornerstone for confirming the molecular formula. Unlike nominal mass spectrometry, its high mass accuracy (typically <5 ppm) can distinguish between isobaric formulas, providing a high degree of confidence in the elemental composition. Electrospray Ionization (ESI) is the preferred method for this molecule due to its ability to generate intact protonated molecular ions [M+H]⁺ with high efficiency and minimal fragmentation, which is ideal for accurate mass measurement.[4]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The mass range should be set to scan from m/z 100 to 500.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Compare the measured mass to the theoretical mass calculated for C₁₀H₈F₃N₂O⁺.

Data Presentation:

| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |

| Molecular Formula | C₁₀H₇F₃N₂O | - | - |

| [M+H]⁺ Ion | C₁₀H₈F₃N₂O⁺ | - | - |

| Exact Mass ([M+H]⁺) | 229.0583 | To be determined | < 5 |

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Expertise & Causality: MS/MS provides a structural fingerprint by inducing fragmentation of the isolated precursor ion ([M+H]⁺) through collision-induced dissociation (CID). The resulting fragment ions reveal the most labile bonds and stable substructures within the molecule. This data is invaluable for corroborating the connectivity proposed by NMR and distinguishing between potential isomers. The primary amine, the isoxazole ring, and the trifluoromethoxy group are all expected to participate in characteristic fragmentation pathways.[5][6]

Experimental Protocol:

-

Instrumentation: Use a triple quadrupole, ion trap, or Q-TOF mass spectrometer.

-

Precursor Selection: Isolate the [M+H]⁺ ion (m/z 229.06) in the first mass analyzer.

-

Fragmentation: Subject the isolated ions to CID with argon or nitrogen gas at varying collision energies (e.g., 10-40 eV).

-

Fragment Detection: Scan for the resulting product ions in the second mass analyzer.

Predicted Fragmentation Pathway:

Core Structure Elucidation: Multinuclear NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of the molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Expertise & Causality: The choice of solvent is critical. While CDCl₃ is a common choice, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for compounds containing amine groups. The acidic deuterium in CDCl₃ can sometimes broaden or cause the exchange of labile N-H protons, rendering them unobservable. DMSO-d₆ is a non-exchangeable solvent that allows for clear observation of the -NH₂ protons, typically as a broad singlet.[7]

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

-

Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Processing: Process the data with standard Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift to the residual DMSO peak at 2.50 ppm.

Data Presentation: Predicted ¹H NMR Assignments

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment | Rationale |

| ~7.95 | d | ~8.8 | H-2', H-6' | Protons ortho to the isoxazole ring, deshielded by the ring's anisotropy and the -OCF₃ group.[8] |

| ~7.50 | d | ~8.8 | H-3', H-5' | Protons meta to the isoxazole ring, forming a classic AA'BB' system with H-2' and H-6'.[9] |

| ~6.50 | s | - | H-4 | The sole proton on the isoxazole ring, appearing as a sharp singlet.[10] |

| ~6.20 | br s | - | -NH₂ | Labile protons of the primary amine, typically a broad singlet, observable in DMSO-d₆. |

¹³C NMR Spectroscopy

Experimental Protocol:

-

Acquisition: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

Processing: Calibrate the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Data Presentation: Predicted ¹³C NMR Assignments

| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~172.0 | C-5 | Carbon bearing the electron-donating amino group, highly shielded relative to C-3. |

| ~160.0 | C-3 | Carbon attached to the phenyl ring, part of the C=N bond. |

| ~149.0 (q) | C-4' | Aromatic carbon attached to the -OCF₃ group; may appear as a quartet due to coupling with fluorine. |

| ~128.5 | C-2', C-6' | Aromatic CH carbons ortho to the isoxazole. |

| ~127.0 | C-1' | Quaternary aromatic carbon attached to the isoxazole ring. |

| ~121.5 | C-3', C-5' | Aromatic CH carbons meta to the isoxazole. |

| ~120.0 (q) | -OCF₃ | Carbon of the trifluoromethoxy group, exhibits a large C-F coupling constant (J ≈ 257 Hz).[8] |

| ~95.0 | C-4 | The CH carbon of the isoxazole ring, typically found in this upfield region for 3,5-disubstituted isoxazoles. |

¹⁹F NMR Spectroscopy

Expertise & Causality: ¹⁹F NMR is a highly sensitive and specific technique for confirming the presence and environment of the trifluoromethoxy group. Since all three fluorine atoms are chemically equivalent and there are no adjacent fluorine atoms, the spectrum is expected to be a simple singlet.

Experimental Protocol:

-

Acquisition: Using the same sample, acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Processing: Reference the spectrum to an external standard like CFCl₃ (0 ppm).

Expected Result: A single, sharp singlet is expected around δ -58 ppm, characteristic of an aryl-OCF₃ group.[8]

2D NMR for Unambiguous Connectivity

Expertise & Causality: While 1D NMR provides strong evidence, 2D NMR experiments like COSY, HSQC, and HMBC are required to definitively prove the atomic connections.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. It will show a clear correlation between the aromatic doublets at ~7.95 and ~7.50 ppm, confirming their adjacency on the phenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This will link the proton signals to their respective carbon signals in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for assembling the molecular fragments.

Functional Group and Purity Verification

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR provides rapid confirmation of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, the N-H stretches of the amine, the C=N and C=C bonds of the heterocyclic and aromatic rings, and the strong C-F and C-O bonds of the trifluoromethoxy group are expected to produce prominent absorption bands.[11][12]

Experimental Protocol:

-

Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Place a small amount of the solid sample directly on the ATR crystal and record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Symmetric/Asymmetric Stretch | Primary Amine (-NH₂) |

| 1620 - 1580 | C=N Stretch | Isoxazole Ring |

| 1550 - 1450 | C=C Stretch | Aromatic Ring |

| 1260 - 1200 | C-O Stretch (Aryl Ether) | Ar-O-CF₃ |

| 1170 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) |

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for assessing the purity of a non-volatile organic compound. A reverse-phase method using a C18 column is appropriate, as it separates compounds based on hydrophobicity. The target molecule possesses both polar (amine) and non-polar (trifluoromethoxyphenyl) characteristics, making it well-suited for this technique. A successful separation should yield a single major peak, allowing for purity to be calculated as a percentage of the total peak area.[1]

Experimental Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Analysis: Inject a known concentration of the sample and integrate the peak areas. Purity is expressed as (Area of Main Peak / Total Area of All Peaks) x 100.

Conclusion: An Integrated Approach to Structural Verification

The unambiguous structural characterization of 3-(4-(trifluoromethoxy)phenyl)isoxazol-5-amine is achieved not by a single measurement, but by the logical integration of orthogonal analytical techniques. HRMS provides the definitive molecular formula. A comprehensive suite of 1D and 2D NMR experiments elucidates the precise atomic connectivity, establishing the core structure. FTIR confirms the presence of all key functional groups, while HPLC provides a quantitative measure of purity. Each piece of data validates the others, culminating in a high-confidence, self-consistent structural assignment that meets the rigorous standards of chemical and pharmaceutical research. For absolute proof, single-crystal X-ray diffraction would provide the ultimate confirmation of the three-dimensional structure.[13]

References

- Benchchem. (2025).

- Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.

- PMC. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. PMC.

- Benchchem. (2025). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. Benchchem.

- IUCr Journals. (2015). Phosphoramides bearing isoxazole derivative: spectroscopic and structural characterization, study of hydrogen-bonding interactions and two lanthanide complexes (LnIII = Ce and Eu). IUCr Journals.

- PrepChem.com. (n.d.). Synthesis of 3-Trifluoromethyl-4-phenyl-5-aminoisoxazole. PrepChem.com.

- ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.

- Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals.

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Chem-Impex. (n.d.). 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine. Chem-Impex.

- MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.

- TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in -. TSI Journals.

- ResearchGate. (2025). Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole | Request PDF.

- CymitQuimica. (n.d.). CAS 81465-84-1: 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolamine. CymitQuimica.

- PMC. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC.

- IUCr Journals. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCr Journals.

- MDPI. (2021).

- Benchchem. (n.d.). 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine. Benchchem.

- Wiley Online Library. (n.d.). Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfura. Wiley Online Library.

- Uni Halle. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Uni Halle.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 81465-84-1: 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolam… [cymitquimica.com]

- 3. 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine | Benchchem [benchchem.com]

- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unito.it [iris.unito.it]

- 6. opendata.uni-halle.de [opendata.uni-halle.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sciarena.com [sciarena.com]

- 11. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

- 13. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Safe Handling of 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive safety and handling guide for 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine, a novel isoxazole derivative with significant potential as a building block in pharmaceutical and agrochemical research.[1] Given that a specific, officially published Safety Data Sheet (SDS) for this exact compound (CAS No. 180131-11-9) is not widely available, this guide has been meticulously synthesized by our senior scientific staff. The analysis is based on established principles of chemical safety and draws upon data from structurally analogous compounds to infer a reliable hazard profile. The primary audience for this guide includes researchers, laboratory technicians, and drug development professionals who may handle this or similar chemical entities. The core objective is to foster a proactive safety culture by providing a deep, scientifically-grounded understanding of the potential hazards and the necessary protocols to mitigate them.

Compound Identification and Analogue-Based Hazard Assessment

The subject of this guide is a substituted isoxazole, a heterocyclic scaffold of considerable interest in medicinal chemistry. Its structure combines an isoxazole core, a trifluoromethoxy-substituted phenyl ring, and a primary amine group, suggesting its utility in the synthesis of diverse bioactive molecules.

| Identifier | Information |

| Chemical Name | 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine |

| CAS Number | 180131-11-9 |

| Molecular Formula | C₁₀H₇F₃N₂O₂ |

| Molecular Weight | 244.17 g/mol |

Rationale for Analogue-Based Assessment: In the absence of a dedicated SDS, a conservative safety profile has been constructed by evaluating data from closely related molecules. This approach is standard practice in chemical risk assessment for novel compounds. The primary analogues referenced include isoxazoles with similar substitutions, such as trifluoromethyl and fluoro groups, which share electronic and steric properties.

| Analogue Compound | Key Structural Similarity | CAS Number |

| 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine | Trifluoromethyl group in place of trifluoromethoxy | 81465-84-1[1] |

| 5-Amino-3-(4-fluorophenyl)isoxazole | Fluorophenyl substitution | 81465-82-9[2][3] |

| 5-(2-(Trifluoromethyl)phenyl)isoxazole | Trifluoromethylphenyl group | 387824-51-3[4] |

| 5-(4-(Trifluoromethoxy)phenyl)isoxazole | Core structure without the 5-amine group | 387824-49-9[5] |

Synthesized GHS Hazard Identification

Based on a composite analysis of related compounds, 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine should be handled as a hazardous substance. The following GHS classification is recommended as a precautionary baseline.

Caption: Synthesized GHS Hazard Profile.

Table of Inferred GHS Classifications:

| Hazard Class | Category | Hazard Statement | Source Analogy |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4][5][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3][4][8][9] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2][3][4][8][9] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [2][4][8] |

Precautionary Statements (Selected):

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[2][4][8]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][8]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[2][8]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2][8][10]

Inferred Toxicological Profile

The toxicological properties of this specific molecule have not been fully investigated.[11][12][13] The primary health hazards are inferred from its functional groups and the behavior of similar compounds.

-

Inhalation: As a fine powder, the compound may form dusts that can cause respiratory tract irritation.[2][4][8] Symptoms may include coughing and shortness of breath. All handling of the solid should be performed in a manner that avoids aerosolization.

-

Skin Contact: The compound is expected to cause skin irritation upon direct contact.[3][8][9] Prolonged exposure could lead to dermatitis. The amine functional group can sometimes be associated with skin sensitization, although this has not been confirmed for this molecule.

-

Eye Contact: Direct contact with the eyes is likely to cause serious irritation, characterized by redness, pain, and watering.[2][3][8][9]

-

Ingestion: Ingestion is expected to be harmful.[4][6][14] Symptoms may include gastrointestinal irritation.[14]

No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this compound.

Emergency First Aid Procedures

In any case of exposure, it is imperative to show this safety guide to the attending medical personnel.[8][15]

-

If Inhaled: Remove the individual to fresh air and keep them in a position comfortable for breathing.[2][8] If the person feels unwell or breathing is difficult, seek immediate medical attention.[2][8]

-

In Case of Skin Contact: Immediately take off all contaminated clothing.[2][8] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][15] If skin irritation persists, get medical advice.[2][9]

-

In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][9][15] Remove contact lenses if present and easy to do so. Continue rinsing.[2][9] Seek immediate attention from an ophthalmologist.[8]

-

If Swallowed: Rinse mouth with water.[2][4] Do NOT induce vomiting.[4][6] Never give anything by mouth to an unconscious person.[14] Call a POISON CENTER or doctor immediately.[4]

Fire and Explosion Hazard Data

-

Flammability: The compound is a solid and not expected to be flammable under normal conditions. However, like many organic powders, it can be combustible if finely dispersed in air and exposed to an ignition source.

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. For the compound itself, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam are recommended.[2][4][14]

-

Unsuitable Extinguishing Media: Avoid using a direct water jet, as it may scatter the powder and create a dust explosion hazard.[14][16]

-

Hazardous Combustion Products: In the event of a fire, thermal decomposition can lead to the release of toxic and irritating gases and vapors.[6][17] These may include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hazardous halogenated compounds such as hydrogen fluoride.[16][17]

-

Special Protective Actions for Fire-Fighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing to prevent contact with skin and eyes.[2][6][14][15]

Safe Handling and Storage Protocol

A systematic approach to handling is essential to minimize exposure risk. The following workflow outlines the critical control points from receipt to disposal.

Caption: Recommended laboratory workflow for handling the compound.

Detailed Protocols:

-

Engineering Controls: All work must be conducted in a well-ventilated area.[2] A properly functioning chemical fume hood is mandatory for all procedures involving the solid compound to prevent inhalation of dust.[3][4] Safety showers and eyewash stations must be readily accessible and tested regularly.[13][15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[11][13]

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[15] Gloves must be inspected before use, and proper removal technique must be employed to avoid skin contact.[15] A lab coat or protective suit is required.[9][15]

-

Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended) or in case of ventilation failure, a NIOSH/MSHA or EN 149 approved particulate respirator is necessary.[13]

-

-

Hygiene Measures: Do not eat, drink, or smoke in laboratory areas.[4][14] Wash hands and face thoroughly after handling the material and before leaving the laboratory.[3][8][9] Immediately remove any contaminated clothing.[8]

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place, segregated from incompatible materials.[2][6][8][15] Based on data for similar compounds, storage at refrigerated temperatures (2-8°C) is advisable to ensure long-term stability.[1][5] Avoid contact with strong oxidizing agents.[4][16][17]

Accidental Release and Disposal Procedures

-

Personal Precautions: In the event of a spill, immediately evacuate non-essential personnel.[8] Ensure adequate ventilation.[15] Wear the full PPE as described in Section 6. Avoid breathing dust and prevent contact with skin and eyes.[8][15]

-

Containment and Cleanup:

-

Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[8][10][15]

-

For a dry spill, carefully sweep or scoop up the material. Avoid actions that generate dust.[6][11]

-

Place the collected material into a suitable, labeled, and sealed container for disposal.[6][11]

-

Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

-

-

Waste Disposal: All waste material, including contaminated items and the compound itself, must be treated as hazardous waste.[11] Disposal must be carried out by a licensed waste disposal contractor in strict accordance with all applicable federal, state, and local environmental regulations.[2][8][12]

References

-

Safety Data Sheet. General Paint. [Link]

-

SAFETY DATA SHEET. MilliporeSigma. [Link]

-

Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC, National Center for Biotechnology Information. [Link]

-

amine and N-(pyrimidin-2-yl)benzo[d]thiazo. National Center for Biotechnology Information. [Link]

-

FIREBULL® AB: A next-generation fluorine-free solution for modern firefighting. MDM Publishing. [Link]

-

Isoxazole, 5-phenyl-. PubChem, National Center for Biotechnology Information. [Link]

-

Azo Dyes that Cleave to Aromatic Amines of Potential Toxicological Concern. Australian Department of Health. [Link]

-

Enhancement of Fluorine-Free Firefighting Agents for Compressed Air Foam Applications. Defense Technical Information Center. [Link]

-

PFAS Chemicals: Impact on Firefighting Solution Choices. Semco Maritime. [Link]

-

Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Isoxazole, 5-phenyl- | C9H7NO | CID 136800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. cdn.pfizer.com [cdn.pfizer.com]

- 15. enamine.enamine.net [enamine.enamine.net]

- 16. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 17. fishersci.com [fishersci.com]

The Trifluoromethoxy Group as a Bioisostere in Isoxazole Derivatives: A Paradigm Shift in Modulating Physicochemical and Pharmacokinetic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing a compound's journey from a promising hit to a viable drug candidate.[1][2] Bioisosteric replacement is a cornerstone of this process, enabling the fine-tuning of physicochemical and pharmacokinetic properties to enhance efficacy, stability, and safety. This guide provides an in-depth analysis of the trifluoromethoxy (-OCF₃) group as a superior bioisostere for the common methoxy (-OCH₃) group, specifically within the context of isoxazole derivatives. Isoxazoles are privileged heterocyclic scaffolds, widely recognized for their diverse biological activities.[3][4][5][6] When functionalized with the trifluoromethoxy group, these derivatives exhibit markedly improved metabolic stability, modulated lipophilicity, and unique electronic characteristics that can profoundly enhance drug-like properties.[1][7][8] We will explore the causality behind these enhancements, provide validated experimental protocols for their assessment, and outline the synthetic considerations for their incorporation, offering a comprehensive resource for drug development professionals.

Introduction: The Strategic Imperative of Bioisosterism

The concept of bioisosterism—the substitution of one chemical group for another with similar physical or chemical properties to produce a compound with broadly similar biological properties—is a time-tested strategy in drug design. The goal is not simply to mimic a functional group, but to rationally improve upon it. A classic challenge in drug development is the metabolic liability of the methoxy (-OCH₃) group, which is highly susceptible to oxidative O-demethylation by cytochrome P450 (CYP450) enzymes.[7] This metabolic pathway can lead to rapid clearance, reduced half-life, and the formation of potentially reactive metabolites.

The trifluoromethoxy (-OCF₃) group has emerged as a powerful solution to this problem.[9][10][11] It acts as a "non-classical" bioisostere of the methoxy group, maintaining a similar size but introducing drastically different electronic and stability profiles. Its incorporation can block metabolic hotspots, enhance membrane permeability, and alter target-binding interactions.[1][7][12]

The isoxazole ring is a five-membered heterocycle that is a frequent component of approved drugs, including antibiotics like sulfamethoxazole and the anti-inflammatory agent valdecoxib.[3][13] Its versatile scaffold, electronic properties, and ability to engage in various biological interactions make it an ideal platform for applying the trifluoromethoxy bioisosteric strategy.[5][14] This guide will dissect the profound advantages of combining these two powerful medicinal chemistry tools.

Caption: Decision workflow for selecting -OCF₃ as a bioisostere.

A Comparative Analysis of Physicochemical Properties

The rationale for replacing a methoxy group with a trifluoromethoxy group is rooted in fundamental differences in their physicochemical properties. These differences directly impact how a molecule behaves in a biological system.

Lipophilicity: Enhancing Membrane Permeability

Lipophilicity, often quantified by the Hansch parameter (π), is a critical determinant of a drug's ability to cross biological membranes.[11] The -OCF₃ group is one of the most lipophilic substituents used in drug design, significantly more so than the -OCH₃ group or even the related -CF₃ group.[1][7][15] This increased lipophilicity can lead to better absorption, improved cell permeability, and enhanced access to intracellular targets.[8][9][16]

| Substituent | Hansch Lipophilicity Parameter (π) | Key Characteristics |

| -OCH₃ (Methoxy) | -0.02 | Slightly hydrophilic |

| -F (Fluoro) | +0.14 | Slightly lipophilic |

| -CF₃ (Trifluoromethyl) | +0.88 | Moderately lipophilic, strong electron withdrawal |

| -OCF₃ (Trifluoromethoxy) | +1.04 | Highly lipophilic , strong electron withdrawal |

| Table 1: A comparison of the Hansch lipophilicity parameter (π) for the trifluoromethoxy group and other common substituents.[1][7][17] A higher positive value indicates greater lipophilicity. |

Electronic Effects: Modulating Target Interactions

The electronic profile of the -OCF₃ group is distinct from that of the -OCH₃ group. Due to the high electronegativity of the three fluorine atoms, the -OCF₃ group is a potent electron-withdrawing group through induction (σ-effect).[8][9][11] While the oxygen atom can participate in resonance donation (π-effect), this effect is significantly dampened compared to the methoxy group.[9] This dual nature allows it to powerfully influence the electronic distribution of the isoxazole ring, which can alter pKa values and, crucially, change the nature of interactions with biological targets like protein binding pockets.[1][16]

Steric and Conformational Properties

While considered a bioisostere, the -OCF₃ group is sterically larger than the -OCH₃ group. Furthermore, on an aromatic ring, the trifluoromethoxy group tends to adopt a conformation perpendicular to the plane of the ring, whereas the methoxy group is typically coplanar.[10][18] This fixed, perpendicular orientation can be exploited to probe or fit into specific hydrophobic pockets within a target protein, potentially leading to enhanced binding affinity and selectivity.[1]

The Trifluoromethoxy Advantage in Isoxazole Derivatives

When applied to the isoxazole scaffold, the unique properties of the -OCF₃ group translate into tangible improvements in drug-like characteristics, particularly in pharmacokinetics.

Dramatically Enhanced Metabolic Stability

The primary and most impactful advantage of the -OCF₃ group is its exceptional resistance to metabolic degradation.[8][11] The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl moiety highly resistant to enzymatic attack.[7][12]

Causality:

-

Blocking Oxidative Metabolism: The -OCH₃ group is a prime target for CYP450-mediated O-demethylation. Replacing it with -OCF₃ effectively blocks this metabolic pathway. The steric bulk and the strong C-F bonds make it difficult for enzymes to access and oxidize the O-C bond.[1][7]

-

Reduced Electron Density: The electron-withdrawing nature of the fluorine atoms decreases the electron density on the oxygen atom, making it less susceptible to oxidation.[1]

This metabolic blockade can significantly increase a drug's half-life, improve its oral bioavailability, and lead to a more predictable and reliable pharmacokinetic profile.[7][12]

Caption: Comparative metabolic fate of -OCH₃ vs. -OCF₃ groups.

Fine-Tuning Pharmacokinetics (ADME)

The collective physicochemical properties of the -OCF₃ group provide a powerful toolkit for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

| ADME Parameter | Impact of -OCF₃ Substitution | Rationale |

| Absorption | Generally Improved | Increased lipophilicity enhances permeability across the gut wall.[11][16] |

| Distribution | Modulated | Higher lipophilicity can increase volume of distribution and improve penetration of barriers like the blood-brain barrier.[7] |

| Metabolism | Significantly Reduced | C-F bonds are resistant to CYP450-mediated cleavage, blocking a primary metabolic hotspot.[1][7][12] |

| Excretion | Reduced Clearance Rate | A lower rate of metabolism leads to a longer in vivo half-life and slower clearance.[12] |

| Table 2: The impact of trifluoromethoxy substitution on the key pharmacokinetic parameters of an isoxazole derivative. |

Synthetic and Experimental Protocols

The successful application of this bioisosteric strategy requires robust synthetic methods and validated analytical protocols to confirm the desired property enhancements.

Synthetic Considerations

The introduction of the trifluoromethoxy group into organic molecules is known to be challenging, primarily because the trifluoromethoxide anion is highly unstable.[15] However, modern synthetic methods have been developed to overcome this. For isoxazole derivatives, a general strategy involves the synthesis of a phenol precursor which is then subjected to trifluoromethoxylation, followed by isoxazole ring construction.

Caption: A generalized workflow for synthesizing -OCF₃ isoxazoles.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol is a self-validating system to quantitatively assess the improvement in metabolic stability conferred by the -OCF₃ group. It measures the rate at which a compound is metabolized by liver microsomes, which are rich in CYP450 enzymes.[12]

Objective: To determine and compare the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a methoxy-substituted isoxazole and its trifluoromethoxy-substituted bioisostere.

Materials:

-

Test Compounds (methoxy and trifluoromethoxy isoxazoles), dissolved in DMSO (10 mM stock).

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL.

-

0.5 M Potassium Phosphate Buffer (pH 7.4).

-

NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).

-

Ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination and protein precipitation.

-

96-well incubation plates and analytical plates.

-

LC-MS/MS system for quantification.

Methodology:

-

Preparation of Working Solutions:

-

Prepare a 1 µM test compound working solution by diluting the 10 mM DMSO stock in phosphate buffer.

-

Prepare a 1 mg/mL liver microsome solution in phosphate buffer.

-

Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.[12]

-

-

Incubation Procedure:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes with shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. This is your T₀ (time zero) point for a parallel set of wells where the reaction is immediately stopped.

-

Incubate the plate at 37°C with shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding 2 volumes of the ice-cold acetonitrile with internal standard.[12] This stops the enzymatic reaction and precipitates the microsomal proteins.

-

-

Sample Processing and Analysis:

-

Seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well analytical plate.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve (k).

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

-

Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomes) .

-

Expected Outcome: The trifluoromethoxy-isoxazole derivative is expected to show a significantly longer half-life (t₁/₂) and a lower intrinsic clearance (CLᵢₙₜ) compared to its methoxy counterpart, providing quantitative evidence of enhanced metabolic stability.[12]

Future Perspectives

The strategic replacement of metabolically susceptible functional groups is a continuing trend in drug discovery. The trifluoromethoxy group, with its unique combination of high lipophilicity, potent electron-withdrawing character, and exceptional metabolic stability, represents a premier tool in the medicinal chemist's arsenal.[1][7][15] Its application to privileged scaffolds like isoxazoles opens up new avenues for optimizing leads in diverse therapeutic areas, from oncology to neurodegenerative disorders and infectious diseases.[4][5][13] As synthetic methodologies for introducing the -OCF₃ group become more accessible, we anticipate its even wider adoption, leading to the development of safer, more effective, and more durable therapeutics. The belief that isoxazoles bearing a trifluoromethyl or trifluoromethoxy group are promising druggable candidates will continue to motivate medicinal chemists to design and synthesize novel analogues in the search for superior lead molecules.[6]

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). Available from: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). Available from: [Link]

-

The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Available from: [Link]

-

Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups - CHIMIA. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18). Available from: [Link]

-

Trifluoromethoxy group. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Available from: [Link]

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Trifluoromethyl group - Wikipedia. Available from: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. Available from: [Link]

-

The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (2026, February 12). Available from: [Link]

-

The Role of Isoxazole Derivatives in Modern Drug Discovery. (2026, January 24). Available from: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Available from: [Link]

-

Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Available from: [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1). Available from: [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (2008, April 29). Available from: [Link]

-

The Importance of Trifluoromethoxy Group in Chemical Synthesis. Available from: [Link]

-

Synthesis of polysubstituted 5-trifluoromethyl isoxazoles via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride - Organic Chemistry Frontiers (RSC Publishing). (2020, June 8). Available from: [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. Available from: [Link]

-

Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls - Organic Chemistry Portal. Available from: [Link]

-

When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed. Available from: [Link]

-

(A) Synthesis of 4-(trifluoromethyl)isoxazoles and (B)... - ResearchGate. Available from: [Link]

-

The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchGate. (2025, August 9). Available from: [Link]

-

Trifluoromethyl group – Knowledge and References - Taylor & Francis. Available from: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC. Available from: [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF - ResearchGate. (2025, August 6). Available from: [Link]

-

Exploring the impact of trifluoromethyl (–CF₃) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Publishing. (2024, June 12). Available from: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Available from: [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC. Available from: [Link]

-

Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC. Available from: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications. (2019, May 3). Available from: [Link]

-

Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - MDPI. (2025, December 24). Available from: [Link]

-

Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC. (2025, January 13). Available from: [Link]

-

Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl | The Journal of Organic Chemistry - ACS Publications. (2025, October 29). Available from: [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. (2023, September 5). Available from: [Link]

-

What are good methoxy isosteres in medicinal chemistry? - ResearchGate. (2015, October 7). Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. grokipedia.com [grokipedia.com]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. eurekaselect.com [eurekaselect.com]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. beilstein-journals.org [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

Technical Whitepaper: The Pharmacophore Potential of 5-Amino-3-Aryl Isoxazoles

Executive Summary

The 5-amino-3-aryl isoxazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to function as a rigid bioisostere for amide and ester linkages while providing unique hydrogen-bonding capabilities. Unlike generic isoxazoles, the specific regiochemistry of the 5-amino variant confers high selectivity for kinase pockets and GABAergic receptors. This technical guide synthesizes the latest protocols for regioselective synthesis, details the Structure-Activity Relationship (SAR) logic governing their potency, and provides validated workflows for their application in oncology and antimicrobial research.

Part 1: Structural Chemistry & Synthetic Pathways

The Regioselectivity Challenge

Synthesizing isoxazoles often leads to a mixture of regioisomers (3-amino-5-aryl vs. 5-amino-3-aryl). For the 5-amino-3-aryl target, the reaction of benzoylacetonitriles (

Validated Synthetic Protocol

Objective: Synthesis of 5-amino-3-phenylisoxazole (Model Compound).

Mechanism of Action (Chemical): The reaction proceeds via a kinetic attack of hydroxylamine on the highly electrophilic ketone carbonyl, forming a ketoxime intermediate. The oxime oxygen then performs an intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization to form the stable aromatic isoxazole ring.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Dissolve 10 mmol of Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) in 20 mL of Ethanol (EtOH).

-

Prepare a separate solution of 12 mmol Hydroxylamine Hydrochloride (

) and 12 mmol Sodium Hydroxide (NaOH) in 5 mL of water (neutralizes HCl to release free base).

-

-

Reflux:

-

Add the hydroxylamine solution dropwise to the nitrile solution.

-

Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Checkpoint: Disappearance of the starting nitrile spot (

) and appearance of a lower

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour onto 100g of crushed ice with vigorous stirring.

-

The product typically precipitates as a white/off-white solid.

-

Filter and wash with cold water (

mL) to remove inorganic salts.

-

-

Purification:

-

Recrystallize from Ethanol/Water (9:1) to yield pure 5-amino-3-phenylisoxazole.

-

Mechanistic Visualization

The following diagram illustrates the critical pathway ensuring the 3-aryl/5-amino regiochemistry.

Figure 1: Reaction pathway for the regioselective synthesis of 5-amino-3-aryl isoxazoles from

Part 2: Structure-Activity Relationship (SAR)[1]

The pharmacological versatility of this scaffold relies on three tunable vectors.

The SAR Logic Gate

| Position | Moiety | Function | Optimization Strategy |

| C3 (Aryl) | Phenyl / Heteroaryl | Lipophilic Anchor: Engages in | Substitute with halogens (Cl, F) to increase metabolic stability; use Pyridine for solubility. |

| C5 (Amino) | Primary Amine ( | H-Bond Donor: Critical for interaction with backbone carbonyls in enzymes. | Acylation (Amide formation) often reduces potency unless acting as a prodrug; keep as free amine for max polarity. |

| C4 | H / CN / Carboxamide | Electronic Modulator: Influences the pKa of the ring and C5-amine. | Electron-withdrawing groups (CN) at C4 stabilize the ring and enhance antimicrobial activity. |

SAR Decision Tree

Figure 2: Strategic modification pathways based on therapeutic target.

Part 3: Therapeutic Applications & Case Studies

Oncology: Mitochondrial Apoptosis Induction

Recent studies highlight 5-amino-3-phenyl-1,2-oxazole-4-carboxamide (5APOC) as a potent anticancer agent.[1] Unlike standard kinase inhibitors, 5APOC derivatives have been shown to trigger the intrinsic apoptotic pathway.

-

Mechanism: Direct depolarization of the mitochondrial membrane potential (

). -

Key Insight: The 4-carboxamide group is essential here. It likely mimics the amide backbone of endogenous ligands, facilitating transport into the mitochondrial matrix.

Experimental Validation Workflow (Apoptosis Assay):

-

Cell Line: MCF-7 (Breast Cancer).

-

Treatment: Incubate with 5APOC (1–10

M) for 24h. -

Readout: JC-1 Dye Staining.

-

Healthy Cells: Red fluorescence (J-aggregates).

-

Apoptotic Cells: Green fluorescence (Monomers).

-

Result: A shift from Red

Green indicates loss of

-

Antimicrobial: The 4-Cyano Advantage

Derivatives bearing a 4-carbonitrile (CN) group show enhanced efficacy against Gram-positive bacteria (S. aureus). The electron-withdrawing nitrile lowers the electron density of the isoxazole ring, potentially increasing its reactivity with nucleophilic residues in bacterial enzymes (e.g., Dihydropteroate synthase).

Part 4: References

-

RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry.[2] Retrieved from [Link]

-

Journal of Organic Chemistry. (2015). Divergent Reactivity in the Reaction of

-Oxodithioesters and Hydroxylamine. ACS Publications. Retrieved from [Link] -

Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents. Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Retrieved from [Link]

Sources

Methodological & Application

Technical Synthesis Guide: 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

Abstract

This technical note details the synthesis of 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine , a privileged scaffold in medicinal chemistry. Isoxazol-5-amines function as bioisosteres for amides and ureas, often enhancing metabolic stability while maintaining hydrogen-bond donor/acceptor capability. The inclusion of the trifluoromethoxy (-OCF₃) group—a "super-halogen"—significantly increases lipophilicity (

This protocol utilizes a robust, two-stage sequence: (1) a base-mediated Claisen-type condensation to form a

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regiochemical fidelity. The primary challenge in synthesizing amino-isoxazoles is controlling the cyclization direction. Reaction of

-

Strategic Disconnection: The C3-C4 bond is stable; the heterocycle is constructed from an acyclic precursor.

-

Key Intermediate: 3-(4-(Trifluoromethoxy)phenyl)-3-oxopropanenitrile.

-

Regiocontrol: High pH and elevated temperature favor the attack of hydroxylamine on the ketone carbonyl first, locking the pathway to the 5-amine.

Retrosynthesis Diagram

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available ester and acetonitrile.

Part 2: Experimental Protocols

Stage 1: Synthesis of 3-(4-(Trifluoromethoxy)phenyl)-3-oxopropanenitrile

This step activates the acetyl group of acetonitrile to attack the ester. Sodium hydride (NaH) is the preferred base for its irreversible deprotonation capability.

Reagents:

-

Methyl 4-(trifluoromethoxy)benzoate (1.0 equiv)

-

Acetonitrile (anhydrous, 1.2 equiv)

-

Sodium Hydride (60% dispersion in mineral oil, 2.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

Protocol:

-

Preparation: Flame-dry a 3-neck round-bottom flask under nitrogen atmosphere.

-

Base Suspension: Charge NaH (2.0 equiv) and wash twice with dry hexane to remove mineral oil. Suspend the clean NaH in anhydrous THF (0.5 M concentration relative to ester).

-

Nucleophile Formation: Heat the THF suspension to reflux (approx. 66°C). Add a solution of acetonitrile (1.2 equiv) in THF dropwise over 15 minutes. Note: Acetonitrile is a weak acid (pKa ~25); reflux is often required to facilitate deprotonation by NaH.

-

Condensation: Add Methyl 4-(trifluoromethoxy)benzoate (1.0 equiv) dropwise as a solution in THF.

-

Reaction: Stir at reflux for 4–6 hours. The reaction mixture will turn viscous and may precipitate the sodium enolate salt.

-

Quench: Cool to 0°C. Carefully quench with water (exothermic!).

-

Isolation: Acidify the aqueous layer to pH ~2–3 using 1M HCl. The

-ketonitrile will precipitate or separate as an oil. Extract with Ethyl Acetate (3x).[1] -

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if solid, or use directly if >95% pure by NMR.

Key Checkpoint:

-

¹H NMR (CDCl₃): Look for the characteristic methylene singlet of the

-ketonitrile at δ 4.0–4.2 ppm . The enol tautomer may show a vinyl proton at δ 5.8–6.2 ppm and an OH exchangeable peak.

Stage 2: Regioselective Cyclization to 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

This step determines the identity of the final isomer. We utilize Johnson-Mainolfi conditions (High pH/Heat) to favor the 5-amine.

Reagents:

- -Ketonitrile (from Stage 1, 1.0 equiv)

-

Hydroxylamine Hydrochloride (NH₂OH[1][2][3][4]·HCl, 2.5 equiv)

-

Sodium Hydroxide (NaOH, 5.0 equiv)

-

Ethanol / Water (1:1 v/v)

Protocol:

-

Solution A: Dissolve the

-ketonitrile (1.0 equiv) in Ethanol. -

Solution B: Dissolve NaOH (5.0 equiv) and Hydroxylamine HCl (2.5 equiv) in Water. Caution: Exothermic mixing.

-

Combination: Add Solution B to Solution A. The final solvent ratio should be roughly 1:1 EtOH:H₂O.

-

Reflux: Heat the mixture to reflux (85–100°C) for 6–12 hours.

-

Critical Mechanism Control: High temperature and high base concentration favor the attack of the free hydroxylamine base on the ketone carbonyl (the harder electrophile) rather than the nitrile. This forms the oxime intermediate which then cyclizes onto the nitrile carbon.

-

-

Workup: Cool to room temperature. Evaporate the Ethanol under reduced pressure.

-

Precipitation: The product often precipitates from the remaining aqueous layer. If not, cool to 4°C. Filter the solid.

-

Purification: Recrystallize from Ethanol/Water or Benzene/Cyclohexane .

-

Note: Column chromatography (SiO₂, Hexane:EtOAc gradient) can be used if recrystallization fails.

-

Part 3: Mechanism & Regioselectivity Logic

The regioselectivity of this reaction is governed by the competition between the ketone and the nitrile for the nucleophilic nitrogen of hydroxylamine.

-

Pathway A (Target): Attack at Ketone

Oxime Intermediate -

Pathway B (Undesired): Attack at Nitrile

Amidoxime Intermediate

Why High pH/Heat favors Pathway A:

-

Hard/Soft Acid-Base Theory: The ketone carbonyl is a harder electrophile than the nitrile carbon. Under highly basic conditions, hydroxylamine exists as the free base (hard nucleophile), preferentially attacking the ketone.[5]

-

Thermodynamics: The formation of the conjugated 3-aryl system in the 5-amine product is often thermodynamically favored.

Reaction Mechanism Diagram

Figure 2: Mechanistic pathway highlighting the critical node of ketone attack to ensure 5-amine formation.

Part 4: Characterization & Data Tables

Expected Analytical Data

| Property | Value / Description |

| Appearance | Pale yellow to white crystalline solid |

| Melting Point | 141–144 °C (Based on CF₃ analog [1]) |

| ¹H NMR (DMSO-d₆) | δ 6.5–6.8 (br s, 2H, -NH₂), δ 5.4–5.8 (s, 1H, Isoxazole C4-H), δ 7.4–7.9 (m, 4H, Ar-H) |

| ¹³C NMR | ~169 ppm (C5-NH₂), ~160 ppm (C3-Ar), ~95 ppm (C4-H), ~120 ppm (OCF₃) |

| MS (ESI) | [M+H]⁺ = 245.05 (Calc.) |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Stage 1 | Incomplete deprotonation of acetonitrile | Ensure NaH is fresh; increase reflux time; use LDA at -78°C if NaH fails. |

| Mixture of Isomers | pH too low during cyclization | Ensure NaOH is >3 equiv. Verify pH > 10. Maintain vigorous reflux. |

| Oily Product | Impurities preventing crystallization | Triturate with cold hexanes or diethyl ether. Perform silica plug filtration. |

References

-

Synthesis of 3-Trifluoromethyl-4-phenyl-5-aminoisoxazole. PrepChem. (Based on US Patent 4,797,492). Available at: [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. orgchemres.org [orgchemres.org]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

Reaction mechanism of 3-(4-(Trifluoromethoxy)phenyl)-3-oxopropanenitrile with hydroxylamine

Application Note: Regioselective Synthesis of 5-Amino-3-(4-(trifluoromethoxy)phenyl)isoxazole

Executive Summary

The reaction of 3-(4-(Trifluoromethoxy)phenyl)-3-oxopropanenitrile (Compound 1 ) with hydroxylamine is a critical transformation in medicinal chemistry, primarily used to generate the 5-amino-3-arylisoxazole scaffold. This heterocyclic core serves as a bioisostere for carboxylic acids and amides in kinase inhibitors, COX-2 inhibitors, and antirheumatic agents (analogous to Leflunomide metabolites).

The presence of the trifluoromethoxy (-OCF₃) group at the para-position of the phenyl ring introduces specific electronic and physicochemical properties:

-

Electronic Activation: The electron-withdrawing nature of -OCF₃ (

) increases the electrophilicity of the benzylic ketone, influencing the reaction kinetics and regioselectivity. -

Metabolic Stability: It blocks metabolic oxidation at the para-position while enhancing lipophilicity (Hansch

), improving membrane permeability of the final drug candidate.

This guide details the mechanism, regiocontrol, and optimized protocol for synthesizing the 5-amino-3-aryl isomer, ensuring high purity and yield.

Mechanistic Insight & Regioselectivity

The reaction between

The Bifurcation Pathway

-

Path A (Thermodynamic/Basic Conditions): Hydroxylamine (as a free base) attacks the more electrophilic ketone first. This forms an oxime intermediate, which undergoes intramolecular cyclization onto the nitrile.

-

Product: 5-Amino-3-(4-(trifluoromethoxy)phenyl)isoxazole .

-

Mechanism: Knorr-type synthesis.

-

-

Path B (Kinetic/Acidic Conditions): Under neutral or slightly acidic conditions, or with sterically hindered ketones, attack may occur at the nitrile to form an amidoxime, followed by cyclization onto the ketone.

-

Product: 3-Amino-5-(4-(trifluoromethoxy)phenyl)isoxazole .

-

For the specific substrate 1 , the electron-withdrawing -OCF₃ group activates the ketone, making Path A highly favorable under standard basic conditions.

Visualized Reaction Pathway

Figure 1: Mechanistic bifurcation of

Optimized Synthesis Protocol

This protocol targets the 5-amino-3-aryl isomer (Path A) using basic conditions to ensure deprotonation of hydroxylamine hydrochloride and activation of the ketone attack.

Materials & Reagents

| Reagent | Equiv. | Role |

| 3-(4-(Trifluoromethoxy)phenyl)-3-oxopropanenitrile | 1.0 | Limiting Reagent |

| Hydroxylamine Hydrochloride ( | 3.0 | Nucleophile Source |

| Sodium Hydroxide (NaOH) | 3.5 - 4.0 | Base (pH adjustment) |

| Ethanol (EtOH) | Solvent | Reaction Medium |

| Water ( | Solvent | Co-solvent |

Step-by-Step Methodology

1. Preparation of Reagent Solution:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Hydroxylamine Hydrochloride (3.0 equiv) in a minimum volume of water.

-

Slowly add NaOH (3.5 equiv) dissolved in water.

-

Critical Control Point: The reaction is exothermic. Cool in an ice bath if necessary to maintain temperature < 25°C. Ensure pH is > 10.

-

2. Addition of Substrate:

-

Dissolve 3-(4-(Trifluoromethoxy)phenyl)-3-oxopropanenitrile (1.0 equiv) in Ethanol (approx. 5-10 mL per gram of substrate).

-

Add the ethanolic substrate solution to the aqueous hydroxylamine solution.

-

Note: The mixture should be homogeneous or a fine suspension.

3. Reaction (Cyclization):

-

Heat the reaction mixture to Reflux (80-85°C) .

-

Monitor by HPLC or TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane).

-

Time: Typically 2–4 hours. The electron-withdrawing -OCF₃ group usually accelerates consumption of the starting material compared to unsubstituted analogs.

4. Workup & Isolation:

-

Allow the mixture to cool to room temperature.

-

Remove approximately 50-70% of the Ethanol under reduced pressure (Rotavap).

-

Dilute the residue with cold water.

-

Precipitation: The product often precipitates as a solid upon cooling/dilution.

-

If solid forms: Filter, wash with cold water, and dry.

-

If oil forms:[1] Extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate.

-

5. Purification:

-

Recrystallization: Ethanol/Water (9:1) is the preferred solvent system.

-

Yield Expectation: 75–90%.

Analytical Validation (QC)

To confirm the regiochemistry (3-aryl vs. 5-aryl) and purity, the following analytical signatures are expected.

1H NMR (DMSO-d6, 400 MHz)

-

Aromatic Region: Two doublets (AA'BB' system) characteristic of the para-substituted benzene ring (

7.4 – 8.0 ppm). -

Isoxazole C4-H: A sharp singlet around

5.0 – 5.8 ppm. This proton is unique to the isoxazole ring. -

Amine (

): A broad singlet (exchangeable with-

Differentiation: In 5-amino-3-aryl isoxazoles, the

is often slightly more shielded than in the 3-amino-5-aryl isomer due to conjugation differences.

-

13C NMR

-

C3 (attached to Aryl):

158-162 ppm. -

C5 (attached to Amine):

168-172 ppm (Deshielded due to direct N attachment). -

C4 (Isoxazole CH):

75-80 ppm.[2][3] -

OCF3: Quartet around

120 ppm (

Mass Spectrometry (ESI+)

-

[M+H]+: Calculated MW + 1.

-

Fragmentation: Loss of the isoxazole ring or cleavage of the -OCF3 group (loss of 69 Da) may be observed at high collision energies.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Reaction | Insufficient Base | Ensure pH > 10 initially to free the |

| Formation of Isomer B (3-amino) | pH too low (Acidic) | Do not use Acetate buffers; stick to NaOH or NaOEt. |

| Oily Product | Residual Ethanol | Evaporate EtOH completely before water dilution. Induce crystallization by scratching or seeding. |

| Degradation | Overheating | Do not exceed 90°C. The -OCF3 group is stable, but the isoxazole N-O bond can cleave under harsh reduction conditions. |

References

-

Johnson, L., et al. (2013).[4] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45(02), 171-173.[4] Link

- Key Reference for pH-dependent regioselectivity.

-

El-Saghier, A. M. (2023). "One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile." Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Link

- Demonstrates the standard Knorr-type cyclization on similar aryl substr

-

Sigma-Aldrich. "3-(4-(Trifluoromethoxy)phenyl)-3-oxopropanenitrile Product Page." Link

-

Source for physical properties of the starting material.[1]

-

-

Pfeiffer, J. Y., & Beauchemin, A. M. (2009).[5] "Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines." The Journal of Organic Chemistry, 74(21), 8381-8383. Link

- Provides context on hydroxylamine reactivity with ketones vs nitriles.

Sources

- 1. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. ijmpronline.com [ijmpronline.com]

- 4. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 5. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines [organic-chemistry.org]

Application Note: Precision Functionalization of 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

Executive Summary

This guide details the chemical functionalization of 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine , a high-value scaffold in medicinal chemistry. The 5-aminoisoxazole moiety is a privileged structure found in various therapeutics (e.g., COX-2 inhibitors, antibiotics), acting as a bioisostere for carboxylic acids or amides.[1] However, its reactivity profile is distinct from standard aromatic amines due to the electron-withdrawing nature of the isoxazole ring and the potential for amino-imino tautomerism.

This document provides optimized protocols for acylation (amide formation) , Pd-catalyzed cross-coupling (Buchwald-Hartwig) , and urea formation , specifically addressing the reduced nucleophilicity of the 5-amino group.[1]

Chemical Analysis & Reactivity Profile

Electronic Structure & Nucleophilicity

The 5-amino group in isoxazoles is significantly less nucleophilic than a standard aniline. The lone pair on the exocyclic nitrogen is delocalized into the heterocyclic ring, contributing to the aromatic character.[1] Consequently, the nitrogen atom exhibits partial

-

pKa Considerations: The conjugate acid of 5-aminoisoxazole has a pKa typically in the range of 0–2, compared to ~4.6 for aniline. This acidity implies that the molecule is a very weak base and requires stronger activation or catalysis for functionalization.

-

Tautomerism: 5-Aminoisoxazoles exist in equilibrium with the

-isoxazol-5-imine form. While the amino form usually predominates in solution, the imine character renders the C-4 position nucleophilic, leading to potential regioselectivity issues (N-alkylation vs. C-alkylation).

The 3-(4-Trifluoromethoxy)phenyl Substituent

The 4-OCF

-

Lipophilicity: It enhances solubility in organic solvents (DCM, THF) compared to 3-methyl analogs.[1]

-

Metabolic Stability: It blocks metabolic oxidation at the para-position. Note: The OCF

group is stable under the standard acidic, basic, and transition-metal catalyzed conditions described below.

Reactivity Landscape Diagram

The following diagram illustrates the competitive pathways and the required activation strategies.

Figure 1: Reactivity landscape of 5-aminoisoxazoles. The primary challenge is overcoming low nucleophilicity while avoiding C-4 functionalization.

Protocol 1: Acylation (Amide Formation)[1]

Due to the low nucleophilicity, standard peptide coupling reagents (EDC, HATU) often result in sluggish conversion or incomplete reactions.[1] The Acid Chloride method is recommended as the primary approach.

Materials

-

Substrate: 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine (1.0 equiv)

-

Electrophile: Acid Chloride (R-COCl) (1.2 – 1.5 equiv)[1]

-

Base: Pyridine (3.0 equiv) or Triethylamine (3.0 equiv) with DMAP (0.1 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the isoxazol-5-amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).

-

Base Addition: Add Pyridine (3.0 mmol) followed by DMAP (0.1 mmol). Stir at room temperature for 5 minutes.

-

Expert Insight: DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that is more susceptible to attack by the weak isoxazole amine.

-

-

Acylation: Cool the mixture to 0°C. Add the acid chloride (1.2 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.

-

Checkpoint: If reaction is <50% complete after 4 hours, heat to reflux (40°C).[1]

-

-

Workup: Quench with saturated NaHCO

solution. Extract with DCM (3x).[1] Wash combined organics with 1M HCl (to remove pyridine), then brine.[1] Dry over Na

Protocol 2: Buchwald-Hartwig Cross-Coupling

Coupling heteroaromatic amines with aryl halides is challenging due to potential catalyst poisoning by the isoxazole nitrogens. Specialized biaryl phosphine ligands are required.

Optimized Catalyst System

-

Catalyst Source: Pd

(dba) -

Ligand: BrettPhos or Xantphos . (BrettPhos is preferred for primary amines; Xantphos for general robustness).[1]

-

Base: Cs

CO

Experimental Workflow Diagram

Figure 2: Optimized workflow for Buchwald-Hartwig amination of isoxazol-5-amines.

Step-by-Step Methodology

-

Inert Atmosphere: Purge a reaction vial with Argon or Nitrogen.

-

Solvent: Use anhydrous 1,4-Dioxane (degassed).

-

Loading: Add Pd(OAc)

(5 mol%) and BrettPhos (10 mol%). Add solvent and stir for 5 mins to form the active catalyst complex. -

Substrates: Add 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine (1.0 equiv), the Aryl Bromide (1.2 equiv), and Cs

CO -

Reaction: Seal the vial and heat to 100°C for 16 hours.

-

Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via flash chromatography.

Protocol 3: Urea Formation

Ureas are critical linkers in kinase inhibitors. Reaction with isocyanates is generally cleaner than using phosgene equivalents.

Materials

-

Reagent: Aryl Isocyanate (Ar-NCO)

-

Solvent: THF or Toluene

-

Catalyst: None usually required; mild heating helps.

Methodology

-

Dissolve the isoxazole amine (1.0 equiv) in anhydrous THF.

-

Add the isocyanate (1.1 equiv) dropwise at room temperature.[1]

-

Optimization: If no precipitate forms after 2 hours, heat to 60°C.

-

Note: Avoid large excesses of isocyanate to prevent reaction with the newly formed urea proton (biuret formation).[1]

-

Data Summary & Troubleshooting

Comparative Yields (Representative)

| Reaction Type | Reagents | Conditions | Typical Yield | Notes |

| Amide Coupling | Acid Chloride / Pyridine | 0°C to RT, DCM | 75-85% | Most reliable method. |

| Amide Coupling | HATU / DIPEA | RT, DMF | 30-50% | Often incomplete; requires forcing. |

| Pd-Coupling | Pd(OAc)2 / BrettPhos | 100°C, Dioxane | 60-75% | Sensitive to O2; requires strict inert gas. |

| Urea Formation | Isocyanate | 60°C, THF | 80-90% | Cleanest reaction; product often precipitates. |

Troubleshooting Guide

-

Problem: Starting material remains unreacted in amide coupling.

-

Problem: Formation of C-4 alkylated byproduct.

-

Solution: This occurs if the base is too strong (e.g., NaH) or if the electrophile is a soft alkyl halide.[1] Stick to "hard" electrophiles (Acid Chlorides) or Pd-catalysis for arylation.

-

-

Problem: Low solubility of the starting material.

References

-

Reactivity of 5-Aminoisoxazoles

-

Buchwald-Hartwig Coupling Conditions

-